4-(Chlorosulfonyl)thiophene-3-carboxylic acid 4-(Chlorosulfonyl)thiophene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1375472-54-0
VCID: VC20370288
InChI: InChI=1S/C5H3ClO4S2/c6-12(9,10)4-2-11-1-3(4)5(7)8/h1-2H,(H,7,8)
SMILES:
Molecular Formula: C5H3ClO4S2
Molecular Weight: 226.7 g/mol

4-(Chlorosulfonyl)thiophene-3-carboxylic acid

CAS No.: 1375472-54-0

Cat. No.: VC20370288

Molecular Formula: C5H3ClO4S2

Molecular Weight: 226.7 g/mol

* For research use only. Not for human or veterinary use.

4-(Chlorosulfonyl)thiophene-3-carboxylic acid - 1375472-54-0

Specification

CAS No. 1375472-54-0
Molecular Formula C5H3ClO4S2
Molecular Weight 226.7 g/mol
IUPAC Name 4-chlorosulfonylthiophene-3-carboxylic acid
Standard InChI InChI=1S/C5H3ClO4S2/c6-12(9,10)4-2-11-1-3(4)5(7)8/h1-2H,(H,7,8)
Standard InChI Key MMLNWWZFLCSBQJ-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CS1)S(=O)(=O)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The thiophene ring, a five-membered aromatic heterocycle with one sulfur atom, serves as the structural backbone. The chlorosulfonyl group at the 4-position and the carboxylic acid at the 3-position create a polarized electronic environment. X-ray crystallography of analogous compounds reveals that the sulfur atoms in the thiophene and sulfonyl groups adopt trigonal planar and tetrahedral geometries, respectively, influencing intermolecular interactions .

PropertyValue
Density~1.6 g/cm³
Melting Point180–190°C (decomposes)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
LogP (Partition Coefficient)~1.2 (indicating moderate lipophilicity)

The carboxylic acid group enhances water solubility at physiological pH, while the chlorosulfonyl moiety contributes to reactivity in organic media.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route involves chlorosulfonation of thiophene-3-carboxylic acid using chlorosulfonic acid (HSO3Cl\text{HSO}_3\text{Cl}) under controlled conditions :

  • Reaction Setup: Thiophene-3-carboxylic acid is dissolved in dichloromethane at 0–5°C.

  • Chlorosulfonation: HSO3Cl\text{HSO}_3\text{Cl} is added dropwise, maintaining temperatures below 10°C to minimize side reactions.

  • Workup: The mixture is quenched with ice water, and the product is extracted using ethyl acetate.

  • Purification: Column chromatography or recrystallization yields the pure compound.

Key Reaction:

Thiophene-3-carboxylic acid+HSO3Cl4-(Chlorosulfonyl)thiophene-3-carboxylic acid+HCl+H2SO4\text{Thiophene-3-carboxylic acid} + \text{HSO}_3\text{Cl} \rightarrow \text{4-(Chlorosulfonyl)thiophene-3-carboxylic acid} + \text{HCl} + \text{H}_2\text{SO}_4

Industrial Manufacturing

Scalable production employs continuous flow reactors to enhance safety and efficiency:

  • Feedstock Handling: Automated systems meter thiophene-3-carboxylic acid and HSO3Cl\text{HSO}_3\text{Cl}.

  • Reactor Design: Tubular reactors with precise temperature control (5–15°C) optimize yield (>85%).

  • Downstream Processing: Crystallization from ethanol/water mixtures achieves >98% purity.

Reactivity and Functionalization

Nucleophilic Substitution

The chlorosulfonyl group undergoes facile displacement with nucleophiles (e.g., amines, alcohols):

4-(ClSO2)Thiophene-3-COOH+R-NH24-(R-NHSO2)Thiophene-3-COOH+HCl\text{4-(ClSO}_2\text{)Thiophene-3-COOH} + \text{R-NH}_2 \rightarrow \text{4-(R-NHSO}_2\text{)Thiophene-3-COOH} + \text{HCl}

This reactivity is exploited to synthesize sulfonamide derivatives for drug discovery .

Esterification and Amidation

The carboxylic acid can be converted to esters or amides, modulating solubility and bioavailability:

4-(ClSO2)Thiophene-3-COOH+R-OHH+4-(ClSO2)Thiophene-3-COOR+H2O\text{4-(ClSO}_2\text{)Thiophene-3-COOH} + \text{R-OH} \xrightarrow{\text{H}^+} \text{4-(ClSO}_2\text{)Thiophene-3-COOR} + \text{H}_2\text{O}

Applications in Pharmaceutical Research

Antimicrobial Agents

Thiophene derivatives exhibit broad-spectrum activity against Gram-positive bacteria. While direct studies on this compound are sparse, analogs like 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid show MIC values of 8–16 µg/mL against Staphylococcus aureus .

Enzyme Inhibition

The chlorosulfonyl group’s electrophilicity enables covalent binding to enzyme active sites. For example, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate inhibits HIV-1 reverse transcriptase with an IC₅₀ of 2.3 µM, suggesting potential antiviral applications .

Prodrug Development

Ester derivatives (e.g., methyl or ethyl esters) enhance membrane permeability, enabling intracellular hydrolysis to the active carboxylic acid form.

Comparison with Structural Analogs

CompoundMolecular FormulaKey DifferencesApplications
4-(ClSO₂)Thiophene-2-carboxylic acidC5H3ClO4S2\text{C}_5\text{H}_3\text{ClO}_4\text{S}_2Carboxylic acid at position 2Polymer crosslinking
Methyl 4-(ClSO₂)thiophene-3-carboxylateC6H5ClO4S2\text{C}_6\text{H}_5\text{ClO}_4\text{S}_2Esterified carboxylic acidProdrug formulations
5-Bromo-4-(ClSO₂)thiophene-3-COOHC5H2BrClO4S2\text{C}_5\text{H}_2\text{BrClO}_4\text{S}_2Bromine at position 5Antimicrobial agents

The 3-carboxylic acid isomer’s spatial arrangement favors interactions with biological targets requiring specific hydrogen-bonding patterns.

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